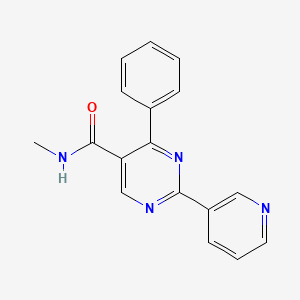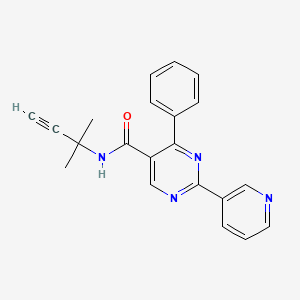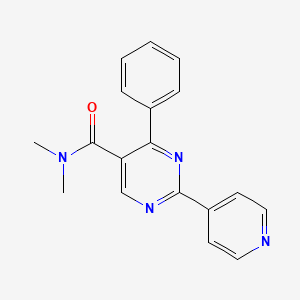![molecular formula C14H13Cl2N7O B3134437 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 400080-25-3](/img/structure/B3134437.png)
2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
Vue d'ensemble
Description
The compound contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. These rings contain three nitrogen atoms and two carbon atoms . The compound also contains an acetaldehyde group and a dichlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole rings can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic, with bond lengths consistent with aromaticity . The presence of two such rings in the compound could influence its reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities and can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the 1,2,4-triazole rings could influence its solubility, reactivity, and other properties .Applications De Recherche Scientifique
Triazole Derivatives: A Patent Review and Biological Applications
Triazoles have been extensively studied for over a century due to their wide range of biological activities. The interest in these compounds has led to the development of novel triazoles with potential uses as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in the patent literature between 2008 and 2011 highlights significant advances in the synthesis of new chemical entities and pharmaceuticals. There is a continuous need for efficient preparation methods that consider green chemistry principles, energy savings, and sustainability. Novel triazoles are being evaluated against emerging diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Biologically Active 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is evolving with the identification of rational synthesis methods for biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The comprehensive generalization of literary sources points to a promising direction for future scientific research in organic synthesis and chemical modeling of 1,2,4-triazoles and their derivatives. This suggests a broad and untapped potential for the development of new drugs and therapeutic agents based on triazole chemistry (Ohloblina, 2022).
Eco-friendly Synthesis and Applications of Triazoles
Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the importance of sustainable chemical processes in drug development and other applications. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles underlines the shift towards methodologies that are not only efficient but also environmentally benign. These approaches offer significant benefits, including shorter reaction times, easier work-up, and higher yields, potentially applicable to industrial drug synthesis and beyond (De Souza et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N7O/c15-11-2-1-10(12(16)5-11)7-24-19-4-3-13-20-14(22-21-13)6-23-9-17-8-18-23/h1-2,4-5,8-9H,3,6-7H2,(H,20,21,22)/b19-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYUHWHVXQMXFV-RMOCHZDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)





![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)

![N-[4-(dimethylamino)-5-phenyl-2-pyrimidinyl]-N'-phenylurea](/img/structure/B3134403.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)
![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)